![molecular formula C9H12N4OS B4775098 2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4775098.png)
2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, also known as MPTP, is a chemical compound that belongs to the class of triazolopyrimidines. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase B. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and symptoms similar to Parkinson's disease in humans. In addition, 2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types.
Advantages and Limitations for Lab Experiments
2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several advantages as a tool for studying Parkinson's disease, including its ability to selectively destroy dopaminergic neurons and its reproducibility in animal models. However, there are also several limitations to its use, including the fact that it does not reproduce all aspects of Parkinson's disease and that its effects may differ depending on the species and strain of animal used.
Future Directions
There are several future directions for research on 2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, including the development of new animal models that more closely mimic the pathophysiology of Parkinson's disease in humans, the identification of new targets for the treatment of the disease, and the development of new drugs that can prevent or reverse the effects of 2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. In addition, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of 2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one and to identify new compounds that can be used as tools for studying Parkinson's disease.
Scientific Research Applications
2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been used extensively in scientific research for its potential applications in the field of neuroscience. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson's disease in humans. This property has made 2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments for the condition.
properties
IUPAC Name |
2-methylsulfanyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-3-4-6-5-7(14)13-8(10-6)11-9(12-13)15-2/h5H,3-4H2,1-2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWJNELAVKZGFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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